molecular formula C18H14O7 B025687 Hydroxydihydrosterigmatocystin CAS No. 109278-36-6

Hydroxydihydrosterigmatocystin

Cat. No. B025687
M. Wt: 342.3 g/mol
InChI Key: WRUJLZVXYZPNCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxydihydrosterigmatocystin (HDS) is a mycotoxin produced by various species of fungi, including Aspergillus and Penicillium. It is structurally similar to other mycotoxins, such as aflatoxin and sterigmatocystin, and has been found to be carcinogenic in animal studies.

Scientific Research Applications

Pharmacophore-Based Virtual Screening

Hydroxysteroid dehydrogenases, including variants like hydroxydihydrosterigmatocystin, play a crucial role in pharmacophore-based virtual screening, a computational method in drug discovery. These enzymes are linked to pathological conditions, and their modulation can offer therapeutic strategies. Pharmacophore modeling and virtual screening have been successfully applied in this context, suggesting future applications in related studies (Kaserer et al., 2015).

Steroid Hormone Activation

These dehydrogenases are integral in the NAD(P)(H)-dependent oxidoreduction of steroids, crucial for nuclear receptor ligands' activation. They play a pivotal role in controlling steroid hormone levels and cellular adaptation, indicating their potential in drug development for conditions like cancer and metabolic diseases (Wu et al., 2007).

Histochemical Studies

Histochemical studies in various mammalian tissues, including the placenta and reproductive organs, have shown the activity of hydroxysteroid dehydrogenases. These studies provide insights into the role of these enzymes in different physiological processes and diseases (Davies et al., 1966).

Enzyme Modulation in Metabolic Disorders

Research on 11β-hydroxysteroid dehydrogenase, a close relative, has shown its role in metabolic disorders. Inhibitors of these enzymes have potential in treating diseases like type 2 diabetes and metabolic syndrome, highlighting the broader application of hydroxysteroid dehydrogenase studies (Feng et al., 2010).

Pre-Receptor Regulation and Inhibitor Design

These enzymes are major players in pre-receptor regulation of hormone action. Understanding their roles and mechanisms can aid in designing specific inhibitors, potentially treating various steroid hormone-driven diseases (Penning, 2011).

Metabolic Pathways and Disease Links

Their involvement in various metabolic pathways, including steroid hormone regulation, suggests their importance in studying and potentially treating diseases like metabolic syndrome, obesity, inflammation, and hormone-dependent cancers (Moeller & Adamski, 2009).

properties

CAS RN

109278-36-6

Product Name

Hydroxydihydrosterigmatocystin

Molecular Formula

C18H14O7

Molecular Weight

342.3 g/mol

IUPAC Name

5,15-dihydroxy-11-methoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,9,11,14,16,18-hexaen-13-one

InChI

InChI=1S/C18H14O7/c1-22-10-6-11-13(7-5-12(20)25-18(7)24-11)17-15(10)16(21)14-8(19)3-2-4-9(14)23-17/h2-4,6-7,12,18-20H,5H2,1H3

InChI Key

WRUJLZVXYZPNCL-UHFFFAOYSA-N

SMILES

COC1=C2C(=C3C4CC(OC4OC3=C1)O)OC5=CC=CC(=C5C2=O)O

Canonical SMILES

COC1=C2C(=C3C4CC(OC4OC3=C1)O)OC5=CC=CC(=C5C2=O)O

Other CAS RN

109278-36-6

synonyms

17-DHST
17-hydroxy-16,17-dihydrosterigmatocystin
hydroxydihydrosterigmatocystin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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